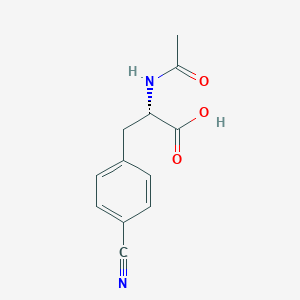

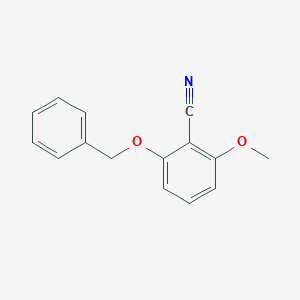

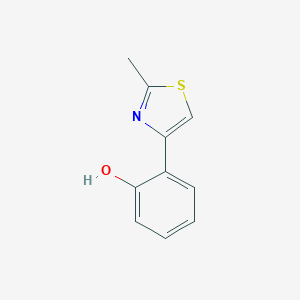

2-(Benzyloxy)-6-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

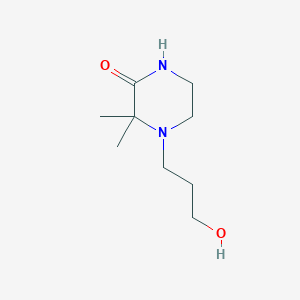

2-(Benzyloxy)-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Reaction Mechanisms:

- 2-(Benzyloxy)-6-methoxybenzonitrile is utilized in organic synthesis, particularly in reactions involving potassium cyanide. Takahashi and Otomasu (1970) investigated the reaction of 6-nitroquinoxalines with potassium cyanide, resulting in compounds like 2, 3-disubstituted 6-alkoxyquinoxaline-5-carbonitriles, which are structurally similar to this compound (Takahashi & Otomasu, 1970).

- Additionally, Cao et al. (2019) explored the electro-oxidation cyanation of p-methoxybenzyl alcohol to aryl nitriles, which is relevant to the synthesis of compounds like this compound (Cao et al., 2019).

2. Oxidation and Chemical Transformation Studies:

- Orita et al. (1989) examined the oxidation of methoxybenzenes to quinones and phenols, providing insights into the chemical behavior of methoxybenzonitriles under oxidative conditions (Orita et al., 1989).

- Chen et al. (2018) demonstrated the synthesis of 2-aminobenzonitriles from 2-arylindoles, including methods that could be applicable to derivatives of this compound (Chen et al., 2018).

3. Novel Synthesis and Catalytic Applications:

- Ren et al. (2012) developed a method for the selective para-cyanation of alkoxy- and benzyloxy-substituted benzenes, which is directly relevant to the synthesis and modification of this compound (Ren et al., 2012).

- Verma et al. (2015) researched 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors, showing the potential of benzonitrile derivatives in industrial applications (Verma et al., 2015).

4. Spectroscopy and Structural Analysis:

- Zhao et al. (2019) conducted a study on 2-methoxybenzonitrile using two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy, providing detailed insights into the electronic structure and properties of similar compounds (Zhao et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that benzyloxy compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond formation, suggesting that the compound might interact with carbon-containing targets .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of the compound with a transition metal catalyst, such as palladium . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that benzyloxy compounds can participate in various reactions such as oxidation, reduction, and hydrolysis . The exact enzymes, proteins, and other biomolecules that 2-(Benzyloxy)-6-methoxybenzonitrile interacts with are yet to be identified.

Cellular Effects

Similar compounds have shown to exhibit potent cytotoxic activities against certain cell lines

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be studied. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Subcellular Localization

Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-methoxy-6-phenylmethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-9H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQODCSAPOJQTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333963 |

Source

|

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167832-66-8 |

Source

|

| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

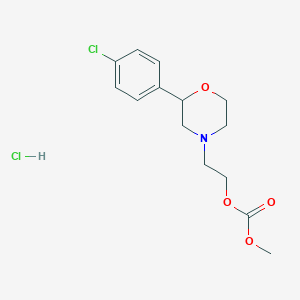

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

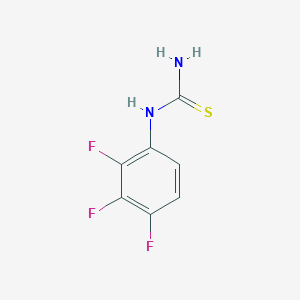

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)

![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)